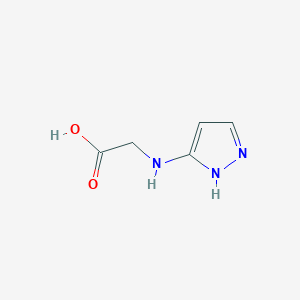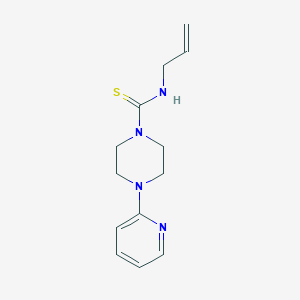![molecular formula C18H13F3N4O3 B10953795 2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B10953795.png)
2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a pyrazole ring, a trifluoromethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group. The trifluoromethylphenyl group is then attached through a series of substitution reactions. The final step involves the formation of the benzamide linkage under controlled conditions, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the trifluoromethyl position .
Scientific Research Applications
2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]acetamide
- 2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]propionamide
Uniqueness
What sets 2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro group provides a site for further chemical modifications .
Properties
Molecular Formula |
C18H13F3N4O3 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-[(4-nitropyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H13F3N4O3/c19-18(20,21)13-5-7-14(8-6-13)23-17(26)16-4-2-1-3-12(16)10-24-11-15(9-22-24)25(27)28/h1-9,11H,10H2,(H,23,26) |
InChI Key |
SCKAHIZDZVLAHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-dichlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10953717.png)

![2-[(4-Chloro-3-methylphenoxy)methyl]-4-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether](/img/structure/B10953722.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-6-cyclopropyl-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10953728.png)

![N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10953742.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)furan-2-carboxamide](/img/structure/B10953744.png)

![2-{[5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylpropyl)acetamide](/img/structure/B10953764.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10953772.png)
![4-[3-[(3-chlorophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10953780.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10953785.png)
![N-cyclopentyl-4-[(naphthalen-2-yloxy)methyl]benzamide](/img/structure/B10953789.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B10953790.png)
